molecular formula C9H10ClF2NO2 B6178076 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 2567503-61-9

6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B6178076
CAS No.: 2567503-61-9
M. Wt: 237.6
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Description

6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzofuran ring system with difluoromethoxy and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of appropriate precursors under acidic conditions. The difluoromethoxy group can be introduced through the reaction of a suitable precursor with difluoromethane in the presence of a strong base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride can be used to study the effects of difluoromethoxy groups on biological systems. It may also serve as a probe to investigate enzyme-substrate interactions.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 6-(difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The difluoromethoxy group can enhance the compound's binding affinity to certain receptors or enzymes, leading to specific biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-(Difluoromethoxy)pyridin-3-amine

  • 2-Bromo-6-(difluoromethoxy)benzaldehyde

Uniqueness: 6-(Difluoromethoxy)-2,3-dihydro-1-benzofuran-3-amine hydrochloride is unique due to its benzofuran core and the presence of both difluoromethoxy and amine groups. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.

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Properties

CAS No.

2567503-61-9

Molecular Formula

C9H10ClF2NO2

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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